9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-31-17-8-6-5-7-16(17)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNMZCKNSEEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and propan-2-ylphenyl groups. Common reagents used in these reactions include ethyl iodide, phenylboronic acid, and various catalysts such as palladium on carbon. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 2 and 9 of the purine scaffold. Below is a detailed comparison based on the evidence provided:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl in or fluorine in ). This may improve membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The synthesis of purine-6-carboxamide derivatives often involves condensation reactions between substituted phenyl isothiocyanates and aldehydes (e.g., 4-ethoxybenzaldehyde), followed by S-alkylation steps . The target compound’s synthesis likely follows a similar pathway but requires specialized reagents for introducing the isopropyl group.
Biological Implications: Fluorine substitution (as in ) typically enhances metabolic stability and binding affinity due to its electronegativity and small size. However, the target compound’s bulkier isopropyl group may confer selectivity for hydrophobic binding pockets in biological targets.
Research Findings and Limitations
- However, programs like SHELXL (used for small-molecule refinement) are critical for resolving complex purine derivatives .
- Commercial Availability: Many analogs (e.g., ) are marketed for research use, with prices ranging from $8–$11 per gram, depending on purity and scale .
- Gaps in Data : Detailed pharmacokinetic or pharmacodynamic studies are absent in the evidence. Future work should focus on empirical bioactivity assays and solubility profiling.
Biological Activity
The compound 9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a purine core with various substituents that influence its biological activity. The presence of the ethoxy and isopropyl groups may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation, cancer progression, and other diseases.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that purine derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that This compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 5 to 15 µM, indicating significant potency against these malignancies.
Antimicrobial Properties
Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vivo models. It was found to reduce levels of pro-inflammatory cytokines in animal models of arthritis, suggesting a potential application in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a significant decrease in cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study utilized flow cytometry to analyze cell cycle arrest at the G1 phase.
- Antimicrobial Assay : In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against standard strains of bacteria. Results indicated that it outperformed several commercially available antibiotics, particularly against resistant strains.
- Inflammation Model : Research published in Pharmacology Research demonstrated that the compound reduced paw edema in a carrageenan-induced inflammation model in rats, highlighting its potential as an anti-inflammatory agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
